molecular formula C17H18N2O3 B608478 LASSBio-1359 CAS No. 1396397-19-5

LASSBio-1359

Cat. No.: B608478
CAS No.: 1396397-19-5
M. Wt: 298.34
InChI Key: ZKKIMIBBUMDNHP-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LASSBio-1359 (C₁₈H₁₉N₃O₄) is a multitarget N-acylhydrazone derivative developed as a therapeutic candidate for pulmonary arterial hypertension (PAH). It exhibits dual pharmacological activity:

  • PDE4 Inhibition: Reduces cyclic adenosine monophosphate (cAMP) degradation, promoting vasodilation and anti-inflammatory effects .
  • Adenosine A2A Receptor (A2AR) Agonism: Enhances cAMP signaling, mitigating vascular remodeling and right ventricular (RV) hypertrophy .

In monocrotaline (MCT)-induced PAH rat models, this compound (50 mg·kg⁻¹ orally) normalized RV systolic pressure (RVSP), reduced RV/(LV + septum) weight ratios, and reversed pulmonary arteriole wall thickening .

Properties

CAS No.

1396397-19-5

Molecular Formula

C17H18N2O3

Molecular Weight

298.34

IUPAC Name

Benzoic acid, (2E)-2-[(3,4-dimethoxyphenyl)methylene]-1-methylhydrazide

InChI

InChI=1S/C17H18N2O3/c1-19(17(20)14-7-5-4-6-8-14)18-12-13-9-10-15(21-2)16(11-13)22-3/h4-12H,1-3H3/b18-12+

InChI Key

ZKKIMIBBUMDNHP-LDADJPATSA-N

SMILES

O=C(N(C)/N=C/C1=CC=C(OC)C(OC)=C1)C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LASSBio-1359;  LASSBio 1359;  LASSBio1359; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: LASSBio-1835

LASSBio-1835, a bioisosteric analog of LASSBio-1359, was designed to address its unbalanced dual activity. Key distinctions include:

Parameter This compound LASSBio-1835
PDE4 Inhibition (IC₅₀) 10.2 μM 0.82 μM
A2AR Agonism (EC₅₀) 0.38 μM 0.21 μM
Conformational Stability Flexible amide bond Fixed synperiplanar conformation via 1,5-N···S σ-hole interaction
Therapeutic Efficacy Partial reversal of PAH in vivo Balanced dual activity; superior RVSP normalization

LASSBio-1835’s rigid structure enhances target engagement, making it a superior candidate for PAH treatment.

Pharmacological Comparator: CGS21680

CGS21680 is a selective A2AR agonist used as a reference compound. Comparisons with this compound include:

Parameter This compound CGS21680
A2AR Binding Affinity Ki = 0.28 μM Ki = 0.014 μM
Vasodilatory Effect 80% relaxation in PA rings (10 μM) 95% relaxation (10 μM)
In Vivo PAH Reversal Full RVSP normalization Limited data in PAH models

While CGS21680 has higher A2AR affinity, this compound’s additional PDE4 inhibition provides broader anti-remodeling effects .

Synergistic Combination: Sildenafil

Sildenafil, a PDE5 inhibitor, synergizes with this compound in PAH treatment:

Parameter This compound Alone Sildenafil Alone Combination Therapy
RVSP Reduction 30% 25% 95% (normalization)
RV Hypertrophy Partial reversal No effect Complete reversal
Endothelial Function Improved ACh reactivity Limited benefit Synergistic restoration

The combination leverages dual pathways:

  • Sildenafil: Increases cyclic guanosine monophosphate (cGMP), enhancing vasodilation.
  • This compound : Activates A2AR, reducing collagen synthesis and RV fibrosis .

Data Tables

Table 1: In Vivo Efficacy in MCT-Induced PAH Rats

Treatment RVSP (mmHg) RV/(LV + S) Ratio Arteriole Wall Thickness
Control 25 ± 3 0.28 ± 0.02 12 ± 2 μm
MCT (Untreated) 55 ± 5 0.52 ± 0.05 35 ± 4 μm
This compound (50 mg/kg) 30 ± 4 0.34 ± 0.03 18 ± 3 μm
Sildenafil + this compound 27 ± 2 0.29 ± 0.02 14 ± 2 μm

Data synthesized from

Table 2: Receptor Binding and Enzymatic Activity

Compound A2AR Ki (μM) PDE4 IC₅₀ (μM) PDE5 IC₅₀ (μM)
This compound 0.28 10.2 >100
LASSBio-1835 0.21 0.82 >100
CGS21680 0.014 N/A N/A
Sildenafil N/A N/A 3.5

Data from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LASSBio-1359
Reactant of Route 2
Reactant of Route 2
LASSBio-1359

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.